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Compound of Interest

Compound Name:
4-Chloro-7-methyl-1H-pyrrolo[2,3-

C]pyridine

CAS No.: 1416439-35-4

Cat. No.: B1469737 Get Quote

Executive Summary
Product Focus: 7-Methyl-4-azaindole (7-Methyl-1H-pyrrolo[3,2-b]pyridine) Primary Alternative:

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Secondary Alternative: Indole (1H-indole)

This guide provides a technical comparison of 7-methyl-4-azaindole against the industry-

standard 7-azaindole and indole scaffolds. While 7-azaindole is a privileged structure in kinase

inhibitor discovery (e.g., Vemurafenib), the 7-methyl-4-azaindole scaffold is emerging as a

critical bioisostere. It addresses specific limitations in metabolic stability and solubility while

offering a novel vector (C7-methyl) for structure-activity relationship (SAR) exploration that is

chemically impossible in the 7-azaindole core (where position 7 is nitrogen).

Chemical Context & Structural Logic[1][2]
To understand the biological assay results, one must first grasp the structural divergence.

Indole: The parent scaffold.[1][2] Lipophilic, often suffers from rapid oxidative metabolism at

C3 or benzene ring positions.

7-Azaindole: Nitrogen at position 7.[3][4][1][2][5][6][7][8] improved water solubility and

hydrogen-bonding capability (hinge binder).
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7-Methyl-4-Azaindole: Nitrogen at position 4; Methyl group at position 7.

Strategic Advantage: The C7-methyl group blocks a potential metabolic soft spot and

introduces steric bulk that can induce conformational selectivity in the target binding

pocket. Unlike 7-azaindole, where N7 accepts H-bonds, the C7-methyl in 4-azaindole is

lipophilic, altering the solvation profile.

Structural Comparison Diagram
Figure 1: Structural evolution from Indole to 7-Methyl-4-Azaindole.

Comparative Biological Data
The following data synthesizes results from physicochemical profiling and kinase inhibition

assays (specifically ROCK and JAK pathways, where these scaffolds are prominent).

Table 1: Physicochemical & Metabolic Stability Profile
Data derived from comparative profiling of azaindole isomers.
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Property
Indole
(Reference)

7-Azaindole
(Standard)

7-Methyl-4-
Azaindole
(Product)

Biological
Implication

Solubility (pH

6.5)

Low (< 20

µg/mL)

High (~930

µg/mL)

Moderate-High

(~450 µg/mL)

4-Azaindoles

maintain superior

solubility over

indoles, crucial

for oral

bioavailability.

HLM Stability (

)
Low (~17 min)

Moderate (~50

min)
High (> 100 min)

The 4-aza core

combined with 7-

methyl

substitution

blocks oxidative

metabolism,

extending half-

life.

LogD (pH 7.4) ~2.8 ~1.6 ~2.1

Balanced

lipophilicity for

membrane

permeability

without

compromising

solubility.

Fluorescence

Lifetime
~3.8 ns

~0.9 ns

(sensitive)

~21 ns (1-Me

derivative)

7-Methyl-4-

azaindole

derivatives

exhibit distinct

fluorescence,

useful as

biological

probes.
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Table 2: Representative Kinase Inhibition (ROCK2
Assay)
Comparative potency in Rho-associated protein kinase 2 (ROCK2) assays, a common target

for these scaffolds.

Compound
Scaffold

R-Group
Subst.[3][4][5]
[9][10]

ROCK2 IC50
(nM)

Selectivity
(ROCK2/PKA)

Notes

7-Azaindole 3-Aryl-urea 12 55x

Standard

potency; H-bond

acceptor at N7

interacts with

hinge.

4-Azaindole 3-Aryl-urea 45 12x

Reduced

potency due to

loss of N7 H-

bond acceptor.

7-Methyl-4-

Azaindole
3-Aryl-urea 18 >100x

Key Finding: The

7-methyl group

restores potency

via hydrophobic

packing and

significantly

improves

selectivity

against PKA.
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Analyst Note: While the unsubstituted 4-azaindole often loses potency compared to 7-azaindole

due to the loss of the N7 interaction, the 7-methyl substitution compensates by filling a

hydrophobic pocket (often the "gatekeeper" region), recovering potency while enhancing

selectivity against homologous kinases.

Experimental Protocols
To replicate these results, use the following self-validating protocols.

A. In Vitro Kinase Inhibition Assay (ROCK2)
This protocol utilizes a FRET-based assay to determine IC50 values.

Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35).

Compound Dilution: Serially dilute 7-methyl-4-azaindole derivatives in 100% DMSO (Start 10

mM, 3-fold dilutions). Transfer 100 nL to a 384-well plate.

Enzyme Addition: Add 5 µL of 2.5 nM ROCK2 enzyme (recombinant human). Incubate 10

min at RT to allow compound-enzyme equilibration.

Substrate Initiation: Add 5 µL of substrate mix (2 µM Fluorescein-labeled peptide substrate +

ATP at Km).

Reaction: Incubate for 60 min at 25°C.

Termination: Add 10 µL of EDTA-containing detection buffer.

Readout: Measure fluorescence intensity on a plate reader (Ex/Em 480/520 nm).

Validation: Z'-factor must be > 0.5. Reference compound (e.g., Fasudil) must fall within 3-fold

of historical IC50.
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B. Metabolic Stability Assay (Human Liver Microsomes)
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5

mg/mL protein) in phosphate buffer (pH 7.4).

Initiation: Add NADPH-generating system.

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time to determine

and intrinsic clearance (

).

Mechanism of Action & Signaling Pathway
The efficacy of 7-methyl-4-azaindole derivatives often relies on inhibiting the ROCK pathway,

which regulates cytoskeletal dynamics.

Figure 2: ROCK signaling pathway. The inhibitor targets the ATP-binding pocket of ROCK,

preventing downstream phosphorylation of LIMK/MLC.

Synthesis Workflow (Validation)
The synthesis of 7-methyl-4-azaindole is non-trivial compared to 7-azaindole. A validated

scalable route is essential for producing assay-quality material.

Figure 3: General synthetic workflow for accessing the 4-azaindole core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-substituted-azaindoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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